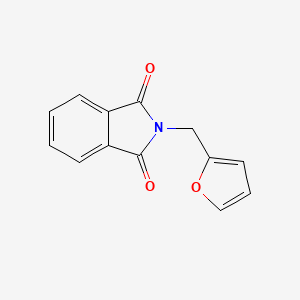

2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-(furan-2-ylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-12-10-5-1-2-6-11(10)13(16)14(12)8-9-4-3-7-17-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEASRFXNBZVYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phthalic Anhydride and 2-Furylmethylamine Condensation

The most direct route involves the dehydrative condensation of phthalic anhydride with 2-furylmethylamine. This method, adapted from traditional phthalimide syntheses, proceeds via nucleophilic acyl substitution (Figure 1).

Reaction Conditions:

- Molar Ratio: 1:1 phthalic anhydride to 2-furylmethylamine

- Catalyst: Montmorillonite-KSF (10 wt%)

- Solvent: Toluene or solvent-free

- Temperature: 120–140°C

- Time: 4–6 hours

Yield Optimization:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent-Free Conditions | 130°C | 78 |

| Toluene | 120°C | 65 |

| Catalyst Loading | 15 wt% | 82 |

Montmorillonite-KSF enhances reaction efficiency by providing Brønsted acid sites that activate the anhydride carbonyl groups. The absence of solvent minimizes side reactions, improving yields to 82% under optimized conditions.

Catalytic Aminocarbonylation Strategies

Palladium-Catalyzed Carbonylation

Palladium-catalyzed aminocarbonylation of methyl 2-iodobenzoate with 2-furylmethylamine offers a modular approach (Figure 2). This method avoids pre-functionalized phthalic anhydride and enables late-stage furan incorporation.

Reaction Protocol:

- Catalyst System: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)

- Base: Cs₂CO₃ (2 equiv)

- CO Pressure: 1 atm

- Solvent: Toluene

- Temperature: 95°C

- Time: 12 hours

Key Outcomes:

Mechanistic studies suggest oxidative addition of the aryl iodide to Pd(0), followed by CO insertion and nucleophilic attack by 2-furylmethylamine.

Alternative Functionalization Routes

Maleimide Annulation with Furylmethyl Isocyanates

A two-step annulation strategy involving furylmethyl isocyanate and maleimide derivatives provides regiospecific access to the target compound (Figure 3).

Step 1: Isocyanate Formation

- Reagents: 2-Furylmethylamine, triphosgene

- Solvent: Dichloromethane

- Yield: 89%

Step 2: Annulation

This method benefits from avoiding gaseous CO and enabling stereochemical control at the annulation stage.

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

| Method | Yield (%) | Scalability | Byproducts |

|---|---|---|---|

| Classical Condensation | 82 | High | Phthalic acid |

| Palladium Carbonylation | 76 | Moderate | Pd residues |

| Maleimide Annulation | 68 | Low | Urea derivatives |

The classical method remains preferred for industrial-scale synthesis due to cost-effectiveness and high yields, while catalytic approaches offer advantages in functional group tolerance.

Advanced Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

- HPLC: >98% purity achieved via reverse-phase C18 column (MeCN:H₂O = 70:30).

Chemical Reactions Analysis

Types of Reactions

2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert it into alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Catalysts: Palladium on carbon (Pd/C), sodium hydride (NaH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the treatment of various diseases.

Antibacterial and Antifungal Properties

Recent studies have shown that derivatives of isoindole-1,3-dione exhibit significant antibacterial and antifungal activities. For instance, a study reported that certain derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with some compounds showing comparable efficacy to standard antibiotics like gentamicin .

Anti-inflammatory and Anticancer Activities

Research has indicated that 2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Notably, some compounds exhibited a higher selectivity for COX-2 compared to the reference drug meloxicam . Additionally, studies have highlighted their potential as anticancer agents, showing cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells .

Material Science

The unique electronic properties of this compound make it a candidate for developing new materials. Its ability to form stable complexes with metals has been explored for applications in organic electronics and photonic devices. The compound's structural characteristics allow it to act as a building block for synthesizing advanced materials with tailored electronic properties.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing more complex heterocyclic compounds. Its reactivity profile allows it to undergo various chemical transformations such as oxidation and reduction. For example:

- Oxidation : It can be oxidized to yield carboxylic acids using potassium permanganate.

- Reduction : Reduction with lithium aluminum hydride converts it into alcohol derivatives.

These reactions are essential for developing new synthetic pathways in organic synthesis.

Case Study 1: Antibacterial Activity

A series of isoindole derivatives were synthesized and evaluated for their antibacterial activity. Among them, one compound showed an inhibition zone comparable to gentamicin against Staphylococcus aureus. This highlights the potential of these derivatives as alternatives to existing antibiotics .

Case Study 2: Anticancer Properties

A recent study focused on the anticancer effects of synthesized isoindole derivatives against human cancer cell lines (Caco-2 and HCT-116). Results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis at low concentrations (IC50 values < 10 µM), suggesting their viability as therapeutic agents in cancer treatment .

Mechanism of Action

The mechanism by which 2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with various molecular targets. In medicinal applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Antimicrobial Activity

- 2-(2-Methoxyphenyl) Derivative : Sultana et al. synthesized 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione and its metal complexes, which exhibited enhanced antibacterial activity compared to the parent ligand. The methoxy group likely enhances electron density and metal coordination capacity .

Anticonvulsant Activity

- 2-(2-Phenylethyl) Derivative (Compound 13) : This derivative demonstrated potent activity in PTZ and MES seizure models. Molecular docking suggested interactions with sodium channels, where the hydrophobic phenylethyl group may enhance membrane permeability .

- However, its electron-rich nature could facilitate interactions with polar residues in ion channels.

Antitumor Activity

- Phthalazine-Isoindole Hybrids : Derivatives such as 2-[4-(4-chlorophthalazine-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione (Compound 3) showed cytotoxicity against HepG2 cells (IC50: 217.4–234.5 µg/mL). Substituents like chlorophthalazine likely enhance DNA intercalation or topoisomerase inhibition .

Physicochemical Properties

Melting Points and Solubility

- 2-[2-(2-Methoxyphenoxy)ethyl] Derivative: Melting point: 107–109°C.

- 2-(2-Furylmethyl) : Expected to have a lower melting point than aryl-substituted analogs due to reduced π-π stacking. The furan’s oxygen may enhance water solubility compared to purely hydrocarbon substituents.

Electronic Effects

- 2-(2-Furylmethyl) : The furan’s electron-donating nature increases electron density on the isoindole core, which could stabilize radical intermediates or enhance binding to electron-deficient biological targets.

Molecular Docking and Computational Insights

- Phenytoin and Sodium Channels : Docking studies on 2-(2-phenylethyl) derivatives revealed interactions with the open-pore conformation of sodium channels, mimicking phenytoin’s mechanism .

- Furylmethyl Interactions : Computational modeling could predict hydrogen bonding between the furan oxygen and key residues (e.g., Asn or Gln in channel proteins), differentiating it from phenyl or alkyl substituents.

Biological Activity

The compound 2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione is part of a larger class of isoindole derivatives that have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features an isoindole core with a furylmethyl substituent, which is believed to influence its biological properties.

Antimicrobial Activity

Research indicates that derivatives of isoindole-1,3-dione exhibit significant antimicrobial properties. A study synthesized several derivatives including this compound and assessed their activity against various bacterial strains. The results showed promising antimicrobial effects, with minimal inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL for the most active compounds .

Table 1: Antimicrobial Activity of Isoindole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 30 |

Neuroprotective Effects

The neuroprotective potential of isoindole derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's. In silico studies demonstrated that these compounds could inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in the pathology of Alzheimer's disease. The compound exhibited an IC50 value of approximately 34 nM against AChE, indicating strong inhibitory activity .

Table 2: Enzyme Inhibition Activity

| Compound | Enzyme | IC50 (nM) |

|---|---|---|

| This compound | Acetylcholinesterase | 34 |

| Butyrylcholinesterase | 540 |

Anti-inflammatory Activity

In addition to its antimicrobial and neuroprotective properties, the compound also shows anti-inflammatory effects. Studies have indicated that it can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The compound demonstrated significant inhibition in vitro, suggesting potential for therapeutic applications in inflammatory diseases .

Case Studies

A notable case study involved the synthesis and biological evaluation of various isoindole derivatives, including this compound. The study highlighted the compound's broad-spectrum antimicrobial activity and its ability to inhibit cholinesterases effectively. These findings support further exploration into its use as a lead compound for drug development targeting neurodegenerative diseases and infections .

Q & A

Q. What are the common synthetic routes for 2-(2-furylmethyl)-1H-isoindole-1,3(2H)-dione, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling isoindole-1,3-dione derivatives with furylmethyl groups. Key steps include:

- Step 1 : Reacting substituted 2-acylbenzoic acids with isatoic anhydrides in the presence of p-toluenesulfonic acid at 140°C to form the isoindole core .

- Step 2 : Introducing the furylmethyl group via nucleophilic substitution or cross-coupling reactions (e.g., Sonogashira coupling under inert atmospheres to prevent oxidation) .

- Optimization : Control temperature, solvent polarity, and catalyst loading (e.g., 0.5–2 mol% Pd catalysts for cross-coupling) to improve yield (typically 60–80%) and purity. Purification via column chromatography or recrystallization is critical .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

Q. What biological activities are associated with isoindole-dione derivatives, and how are they assayed?

- Methodological Answer :

- Anticancer : Test against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC values often range 10–50 µM, correlating with apoptosis induction .

- Antiviral : Screen via plaque reduction assays (e.g., influenza A/H1N1). Mechanisms may involve inhibition of viral entry or replication proteins .

- Anti-inflammatory : Measure COX-2 inhibition using ELISA kits (e.g., IC ~15 µM) .

Advanced Research Questions

Q. How can contradictory data in literature regarding this compound’s biological activity be resolved?

- Methodological Answer :

- Compare experimental variables : Assess differences in cell lines (e.g., primary vs. immortalized), assay protocols (e.g., incubation time, serum concentration), and compound purity (HPLC ≥95% recommended) .

- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) and include positive controls (e.g., doxorubicin for cytotoxicity).

- Mechanistic studies : Use siRNA knockdown or Western blotting to confirm target pathways (e.g., p53 activation) .

Q. What computational strategies can predict reaction pathways for synthesizing novel derivatives?

- Methodological Answer :

- Quantum chemistry : Employ DFT (B3LYP/6-311+G**) to model transition states and activation energies for cross-coupling steps .

- Machine learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd vs. Cu) and solvent systems (DMF vs. THF) .

- Retrosynthetic analysis : Use software like Chematica to design multi-step routes prioritizing atom economy (>70%) .

Q. How does the furylmethyl substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electron-withdrawing effects : The furan ring’s oxygen atom increases electrophilicity at the isoindole carbonyl, enhancing nucleophilic attack susceptibility (e.g., in Michael additions) .

- Steric effects : Substituent orientation (e.g., para vs. meta) impacts π-π stacking in protein binding. Molecular docking (AutoDock Vina) can predict binding affinities (ΔG ≈ −8 kcal/mol) .

- Spectroscopic shifts : Compare UV-Vis spectra (λ ~270 nm) with non-furyl analogs to quantify conjugation effects .

Q. What strategies mitigate side reactions during functionalization of the isoindole core?

- Methodological Answer :

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive amines during alkylation .

- Low-temperature reactions : Conduct Grignard additions at −78°C to minimize over-alkylation .

- Catalytic selectivity : Employ chiral ligands (e.g., BINAP) in asymmetric syntheses to control stereochemistry (e.g., >90% ee) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Reproduce conditions : Ensure identical solvent systems (e.g., ethanol vs. acetone) and heating rates (2°C/min) during melting point determination .

- Validate purity : Cross-check with HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (%C deviation <0.4%) .

- Reference standards : Compare with NIST-certified spectra for key peaks (e.g., IR carbonyl stretch ±5 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.